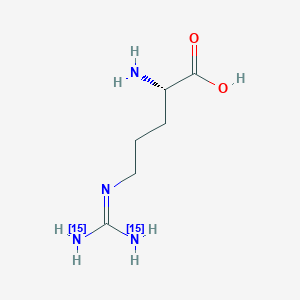

L-Arginine-amidino-15N2

CAS No.: 59681-33-3

Cat. No.: VC16952640

Molecular Formula: C6H14N4O2

Molecular Weight: 176.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59681-33-3 |

|---|---|

| Molecular Formula | C6H14N4O2 |

| Molecular Weight | 176.19 g/mol |

| IUPAC Name | (2S)-2-amino-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid |

| Standard InChI | InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1/i8+1,9+1 |

| Standard InChI Key | ODKSFYDXXFIFQN-IHCJVETJSA-N |

| Isomeric SMILES | C(C[C@@H](C(=O)O)N)CN=C([15NH2])[15NH2] |

| Canonical SMILES | C(CC(C(=O)O)N)CN=C(N)N |

Introduction

Biological Roles and Metabolic Pathways

Nitric Oxide Synthesis and Cardiovascular Function

L-Arginine-amidino-15N2 serves as a substrate for nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to NO and L-citrulline. Studies using -labeled arginine have demonstrated that the guanidino nitrogens are exclusively incorporated into NO, as shown in macrophage models where enrichment in nitrite () and nitrate () reached 88.5% . During endotoxemia, pretreatment with L-arginine-amidino-15N2 enhanced hepatosplanchnic perfusion by increasing NO bioavailability, underscoring its role in mitigating vascular dysfunction .

Urea Cycle and Nitrogen Homeostasis

In the urea cycle, arginine is hydrolyzed by arginase to ornithine and urea. Isotopic tracing with L-arginine-amidino-15N2 revealed that 40–60% of hepatic urea nitrogen originates from the guanidino group, highlighting its contribution to nitrogen excretion. This pathway is pivotal in hyperammonemic conditions, where isotopic studies help quantify residual enzymatic activity in arginase deficiency.

Synthesis and Production Methods

Chemical Synthesis

L-Arginine-amidino-15N2 is synthesized via chemical incorporation of -enriched ammonia into the guanidino group. One approach involves reacting L-ornithine with -labeled cyanamide under alkaline conditions, followed by purification via ion-exchange chromatography. Alternative methods utilize biosynthetic pathways in genetically modified microorganisms fed substrates, though yields are lower compared to chemical synthesis.

Applications in Biomedical Research

Metabolic Flux Analysis

Stable isotope labeling allows precise measurement of arginine’s whole-body appearance rate (), clearance, and conversion to metabolites like citrulline and ornithine. In porcine models of sepsis, L-arginine-amidino-15N2 infusion revealed a 30% reduction in de novo arginine synthesis during endotoxemia, correlating with hepatic dysfunction .

Pharmacokinetic Studies

The compound’s pharmacokinetics are dose-linear up to 10 mmol/kg, with a plasma half-life of 15–20 minutes in rodents. Tissue distribution studies show preferential accumulation in the liver (25% of administered dose) and kidneys (18%).

Key Research Findings

Sepsis and Hepatosplanchnic Perfusion

A randomized controlled trial in endotoxemic pigs demonstrated that L-arginine-amidino-15N2 pretreatment increased splanchnic blood flow by 45% and NO synthesis by 60%, attenuating lactic acidosis . These findings underscore its therapeutic potential in critical care.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume